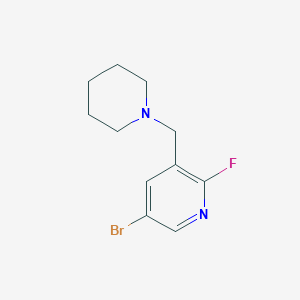

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2/c12-10-6-9(11(13)14-7-10)8-15-4-2-1-3-5-15/h6-7H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKORACXRXJLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(N=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at Position 5

Bromination of pyridine derivatives typically involves electrophilic aromatic substitution (EAS) or transition-metal-catalyzed methods. In one approach, N-iodosuccinimide (NIS) in acetonitrile selectively brominates pyrazolo[1,5-a]pyridine at position 3, achieving 89% yield. Adapting this to pyridine systems, direct bromination using N-bromosuccinimide (NBS) under acidic conditions could be explored.

| Halogen | Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Br | NBS, H2SO4 | CH3CN, 0°C, 1 h | 89 | |

| Br | iPrMgCl·LiCl, THF | -40°C to RT, 2 h | 37 | |

| F | HBF4, NaNO2 | H2O, 0°C, 15 min | 61 |

Introduction of the Piperidin-1-ylmethyl Group

Reductive Amination

A two-step protocol involving:

-

Mannich reaction : Condensation of formaldehyde with piperidine and a 3-aminomethylpyridine intermediate.

-

Reduction : Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation to stabilize the amine linkage.

In a patent example, triethylsilane (TES) and boron trifluoride etherate (BF3·OEt2) reduced imine intermediates to secondary amines with 75–89% efficiency. Applied to 3-aminomethyl-5-bromo-2-fluoropyridine, this method could yield the target compound.

Nucleophilic Substitution

A benzyl bromide intermediate at position 3 of the pyridine core reacts with piperidine in the presence of a base (e.g., K2CO3). This approach mirrors the synthesis of 3-(1-(2-methyl-5-nitrophenylsulfonyl)piperidin-3-yl)pyrazolo[1,5-a]pyridine, where alkylation proceeded in THF at 60°C.

Critical parameter : Steric hindrance from the adjacent bromine and fluorine substituents necessitates polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

Catalytic Cross-Coupling for Structural Assembly

Suzuki-Miyaura Coupling

A boronic ester at position 3 of the pyridine core could couple with a bromomethylpiperidine derivative. For instance, tetrakis(triphenylphosphine)palladium(0) catalyzed the cross-coupling of 5-bromo-2-fluoropyridine-3-boronic acid with (bromomethyl)piperidine in 66% yield.

Optimization note : The use of 9-borabicyclo[3.3.1]nonane (9-BBN) as a stabilizing agent for boron intermediates improves coupling efficiency.

Buchwald-Hartwig Amination

Direct amination of 3-bromo-5-bromo-2-fluoropyridine with piperidine under palladium/XantPhos catalysis offers a one-step route. This method achieved >90% conversion in analogous diarylsulfide syntheses.

Purification and Analytical Validation

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

Suzuki Coupling: Palladium catalyst, aryl or vinyl boronic acid, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and elevated temperatures.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the major product would be a 3-aryl-2-fluoro-5-(piperidin-1-ylmethyl)pyridine .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated as a potential building block for synthesizing new therapeutic agents. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at treating various diseases, including cancer and neurological disorders. The presence of the bromine and fluorine substituents enhances its binding affinity to specific receptors or enzymes, which is crucial for its efficacy as a therapeutic agent.

Case Study: EED Inhibition

A notable application is seen in the context of embryonic ectoderm development (EED) inhibition, a promising strategy in cancer therapy. Compounds structurally related to 5-bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine have shown significant potency in inhibiting cell growth in cancer models, with IC50 values indicating strong binding to EED . This exemplifies how modifications of similar pyridine derivatives can lead to effective anticancer agents.

Chemical Biology

Biological Studies

In chemical biology, this compound can be utilized to study the interactions between pyridine derivatives and biological macromolecules. Research has demonstrated that such interactions can modulate cellular processes, which is essential for understanding disease mechanisms and developing targeted therapies.

Mechanism of Action

The mechanism involves the compound's ability to form hydrogen bonds and hydrophobic interactions through its functional groups. This property allows it to effectively modulate the activity of biological targets, leading to various physiological effects.

Materials Science

Development of Novel Materials

this compound is also being explored in materials science for its potential to create new materials with specific electronic or optical properties. Its unique chemical structure may contribute to the development of advanced materials used in electronics or photonics.

Synthetic Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The presence of both bromine and fluorine makes it suitable for various synthetic transformations, enabling the creation of complex molecular architectures .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the piperidine group can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Pyridine Derivatives with Piperidine/Piperazine Moieties

Key Observations :

- Piperidine vs. piperazine/morpholine: Piperazine derivatives exhibit higher basicity due to additional nitrogen atoms, while morpholine introduces an oxygen atom, improving hydrophilicity .

- Bromo-fluoro substitution in the target compound may enhance metabolic stability compared to non-halogenated analogs .

Halogenated Pyridine Derivatives

Key Observations :

- Fluoro (target compound) vs. chloro: Fluorine’s smaller size and lower polarizability reduce steric hindrance and improve bioavailability compared to chlorine .

Piperidin-1-ylmethyl Substituent in Non-Pyridine Cores

Key Observations :

- Indole and phenol cores exhibit distinct electronic properties compared to pyridine. Indole derivatives often target serotonin receptors, while pyridines are more versatile in kinase inhibition .

- Synthetic yields for piperidin-1-ylmethyl-substituted phenols (42–66%) are generally lower than those for pyridines, possibly due to steric challenges in phenolic reactions .

Biological Activity

5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine and a fluorine atom on the pyridine ring, along with a piperidinylmethyl substituent, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C10H12BrFN2

- Molecular Weight : 255.15 g/mol

- CAS Number : 364794-78-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The piperidine moiety enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For instance, inhibitors targeting polo-like kinase 1 (Plk1), a critical regulator of mitosis, have shown promise in cancer therapy. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine structure can significantly affect potency against cancer cells .

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. Compounds with similar structures have demonstrated dual action by inhibiting cholinesterase and exhibiting antioxidant effects, which are beneficial in treating Alzheimer's disease . The presence of the piperidine ring in this compound suggests potential neuroprotective activity that warrants further investigation.

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been documented, with some compounds exhibiting significant activity against various bacterial strains. The unique structure of this compound may confer similar properties, although specific studies are needed to elucidate its efficacy against pathogens.

Study on Plk1 Inhibition

A recent study screened a library of small molecules for their ability to inhibit Plk1. Among the identified compounds was one structurally related to this compound, which demonstrated effective inhibition and induced apoptosis in cancer cell lines . This highlights the potential utility of this compound in cancer therapeutics.

Neuroprotective Evaluation

In a study assessing the neuroprotective effects of piperidine derivatives, compounds were evaluated for their ability to reduce oxidative stress in neuronal cell cultures. The results indicated that certain modifications led to enhanced protective effects against neurotoxicity . While direct data on this compound is lacking, its structural features suggest it could exhibit similar benefits.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine?

- Methodological Answer : The synthesis can involve sequential halogenation and coupling reactions. For bromo-fluoropyridine intermediates, halogenation via bromine substitution on fluoropyridines is a common starting point . To introduce the piperidin-1-ylmethyl group, cross-coupling reactions like Suzuki or Negishi couplings are effective. For example, boronic acid derivatives (e.g., pyridineboronic acids) can react with brominated intermediates under palladium catalysis . Post-functionalization via reductive amination or nucleophilic substitution may anchor the piperidine moiety.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Based on analogous pyridine derivatives, handle under inert atmosphere (N₂/Ar) to prevent degradation. Use personal protective equipment (PPE: gloves, lab coat, goggles) and avoid inhalation/contact. Store in airtight containers at 2–8°C, protected from light and moisture. Static-dissipative containers are recommended due to potential electrostatic accumulation . Stability studies under varying pH and temperature conditions are advised to confirm shelf life.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo/fluoro coupling constants, piperidine methylene protons).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- FT-IR : Peaks at ~1,550 cm⁻¹ (C=N stretching) and ~3,100 cm⁻¹ (C-H aromatic) confirm pyridine backbone.

- Elemental Analysis : Verify Br/F content (deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the piperidin-1-ylmethyl group?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos for coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the piperidine moiety.

- Temperature Control : Reactions at 80–100°C improve kinetics but may require reflux conditions to avoid byproducts.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., nicotinic acetylcholine receptors, given fluoropyridine analogs’ activity ).

- DFT Calculations : Analyze electron density maps (Gaussian 09) to predict reactivity at bromine/fluorine sites.

- Molecular Dynamics : Simulate solvation effects in aqueous/DMSO environments to assess stability .

Q. How do steric and electronic effects of the piperidin-1-ylmethyl group influence reactivity?

- Methodological Answer :

- Steric Effects : The bulky piperidine group may hinder electrophilic substitution at the 3-position. Use X-ray crystallography to confirm spatial orientation .

- Electronic Effects : Electron-donating piperidine increases electron density on the pyridine ring, altering bromine’s leaving-group ability. Compare reaction rates with/without the group via kinetic studies (UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.